
Chemical structure and properties of Iptacopan
hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Iptacopan Hydrochloride

Cat. No.: B15607689 Get Quote

An In-depth Technical Guide on Iptacopan
Hydrochloride
This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental data related to

Iptacopan hydrochloride. It is intended for researchers, scientists, and professionals involved

in drug development and complement-mediated disease research.

Chemical Structure and Identifiers
Iptacopan is a first-in-class, orally administered, small-molecule inhibitor of complement factor

B.[1][2][3] The hydrochloride salt form is used for its formulation.

Chemical Structure of Iptacopan

Figure 1. 2D Chemical Structure of Iptacopan.

Table 1: Chemical Identifiers of Iptacopan and its Hydrochloride Salt
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Identifier Value Reference

Iptacopan (Free Base)

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-

methoxy-7-methyl-1H-indol-4-

yl)methyl]piperidin-2-yl]benzoic

acid

[4][5]

CAS Number 1644670-37-0 [4][6]

Molecular Formula C₂₅H₃₀N₂O₄ [4][5]

PubChem CID 90467622 [4][5]

Iptacopan Hydrochloride

(Anhydrous)

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-

methoxy-7-methyl-1H-indol-4-

yl)methyl]piperidin-2-yl]benzoic

acid;hydrochloride

[7]

CAS Number 1646321-63-2 [6][7][8]

Molecular Formula C₂₅H₃₁ClN₂O₄ [6][7]

PubChem CID 117823351 [7]

Iptacopan Hydrochloride

Monohydrate

CAS Number 2447007-60-3 [9][10]

Molecular Formula C₂₅H₃₃ClN₂O₅ [10]

| UNII | XW5CK7C6YH |[9] |

Physicochemical and Pharmacodynamic Properties
Iptacopan is a highly potent and selective inhibitor of Factor B.[11][12] Its physicochemical

properties are summarized below.
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Table 2: Physicochemical and Pharmacodynamic Data for Iptacopan

Property Value Reference

Molecular Weight

Iptacopan (Free Base) 422.525 g·mol⁻¹ [5]

Iptacopan HCl 458.98 g/mol [6][11][13]

Iptacopan HCl Monohydrate 477.0 g/mol [9][10]

pKa

Strongest Acidic 3.7 [9][14]

Strongest Basic 8.75 [9][14]

Solubility

Water 50 mg/ml (as HCl salt) [8]

DMSO Soluble [8]

Pharmacodynamics

IC₅₀ (Factor B Inhibition) 10 nM [4]

IC₅₀ (Factor B Inhibition) 12 nM [12]

Kd (Factor B Binding) 7.9 nM [12]

| Selectivity | >30 µM across a panel of 41 human proteases |[12] |

Mechanism of Action
Iptacopan functions as a targeted inhibitor of the alternative complement pathway (AP), a

critical component of the innate immune system.[15][16] It specifically and reversibly binds to

complement Factor B, preventing its interaction with C3b.[2][4][15] This action blocks the

formation of the C3 convertase (C3bBb), a central enzyme in the AP amplification loop.[15][17]

By inhibiting the AP proximally, Iptacopan controls both C3b-mediated extravascular hemolysis

(EVH) and the downstream formation of the membrane attack complex (MAC), which is
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responsible for intravascular hemolysis (IVH).[4][5][14] This dual action is particularly relevant

in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[4][5] A key advantage of this

targeted mechanism is that it leaves the classical and lectin pathways of the complement

system intact, preserving their role in immune responses against pathogens.[9][14]
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Caption: Mechanism of Iptacopan in the Alternative Complement Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15607689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics and Metabolism
Iptacopan is orally bioavailable and rapidly absorbed.[18][19] Its pharmacokinetic profile

supports twice-daily dosing.[3][20]

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Adults

Parameter Value Condition Reference

Single Ascending

Dose (SAD) Study

Tₘₐₓ (Time to max

concentration)
1.06 - 2.52 hours

Single oral doses

(400-1200 mg)
[18]

T₁/₂ (Elimination half-

life)
~20 - 21 hours

Single oral doses

(400-1200 mg)
[18]

Fraction Absorbed ~71%
Single 100 mg oral

dose of [¹⁴C]iptacopan
[21]

Multiple Ascending

Dose (MAD) Study

Tₘₐₓ ~2 hours
Twice-daily dosing for

14 days
[19][22]

T₁/₂ 18 - 25 hours
Twice-daily dosing for

14 days
[19][22]

Recommended

Therapeutic Dose
200 mg twice daily

Provides near-

complete, continuous

AP inhibition

[19][20]

Excretion

Feces 71.5% of radioactivity
Single 100 mg oral

dose of [¹⁴C]iptacopan
[21]

| Urine | 24.8% of radioactivity | Single 100 mg oral dose of [¹⁴C]iptacopan |[21] |
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Metabolism The primary route of elimination for Iptacopan is hepatic metabolism.[21][23] The

main biotransformation pathways include:

Phase 1: N-dealkylation, O-deethylation, oxidation, and dehydrogenation, predominantly

driven by the CYP2C8 enzyme (98%), with a minor contribution from CYP2D6 (2%).[4][14]

[23]

Phase 2: Glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form two acyl glucuronides.

[4][14][23]

In plasma, the parent Iptacopan molecule is the major component (83%), with its metabolites

considered pharmacologically inactive.[4][14][23]

Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols for drug development are often proprietary.

However, published literature provides insight into the methodologies used to characterize

Iptacopan.

A. Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic profile, safety, and tolerability of Iptacopan in

healthy volunteers.

Methodology:

Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending

dose study is conducted.[19][24] Cohorts of healthy subjects (e.g., n=6-9 per group)

receive escalating oral doses of Iptacopan (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or a

placebo, typically administered twice daily for a period such as 14 days for MAD studies.

[19][22]

Sample Collection: Blood samples are collected at multiple time points before and after

drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours

post-dose).[19][24]
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Bioanalysis: Plasma concentrations of Iptacopan are quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assay.[19][22] The lower limit of

quantification (LLOQ) is typically around 1 ng/mL.[19][22]

Data Analysis: Key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the

Curve), and T₁/₂ are calculated from the plasma concentration-time data.[18][24]

Subject Recruitment
(Healthy Volunteers)

Randomization
(Iptacopan Dose vs. Placebo)

Drug Administration
(Oral, Twice Daily)

Serial Blood Sample
Collection

Plasma Separation

Bioanalysis via
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Caption: General workflow for a human pharmacokinetic study.

B. Synthesis of Iptacopan

While the original research patents hold the initial synthesis routes, more practical methods

have been developed. A recent publication outlines a seven-step reaction sequence with a total

yield of 29%.[25][26] A key step in this improved synthesis involves the use of a biocatalytic

reduction method employing a ketoreductase enzyme to produce a pivotal chiral intermediate

with high optical purity (99% ee).[25][26] This biocatalytic approach is a significant

improvement for large-scale, efficient manufacturing.[25][26]

Clinical Significance
Iptacopan is the first oral monotherapy approved by the FDA for the treatment of adults with

PNH.[27][28] Clinical trials have demonstrated its superiority over anti-C5 therapies in

improving hemoglobin levels and reducing the need for blood transfusions in PNH patients with

residual anemia.[1][27] It is also indicated for reducing proteinuria in adults with primary

immunoglobulin A nephropathy (IgAN) and for treating complement 3 glomerulopathy (C3G).[4]

[5][29]
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Caption: Logical relationship from drug action to clinical outcome in PNH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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